4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3

Description

Properties

IUPAC Name |

1,2,2-trideuterio-4-(methylamino)-1-pyridin-3-ylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/i5D2,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDXAKRZPVKQSZ-XSXFABECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC(C1=CN=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCNC)C([2H])(C1=CN=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662091 |

Source

|

| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189642-32-7 |

Source

|

| Record name | 4-(Methylamino)-1-(pyridin-3-yl)(1,2,2-~2~H_3_)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Deuterated Nicotine Metabolites

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Deuterated Standards in Nicotine Metabolism Research

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in humans, leading to a variety of metabolites.[1] The study of nicotine's metabolic pathways is crucial for understanding its pharmacology, toxicology, and the efficacy of smoking cessation therapies.[2][3][4] Deuterated nicotine and its metabolites serve as indispensable tools in this research, primarily as internal standards for quantitative analysis by mass spectrometry.[5][6][7] Their use allows for precise and accurate measurement of the levels of their non-deuterated counterparts in biological samples, correcting for variations in sample preparation and instrument response.[8] This guide provides a detailed overview of the synthetic routes for preparing key deuterated nicotine metabolites, offering insights into the chemical strategies and experimental considerations.

Core Synthetic Strategies: A Summary

The synthesis of deuterated nicotine metabolites typically involves two main approaches:

-

Direct Deuteration of Nicotine or its Precursors: This method introduces deuterium atoms at specific positions on the nicotine molecule or a precursor, which is then converted to the desired metabolite.

-

Building-Block Approach: This strategy utilizes deuterated starting materials to construct the nicotine or metabolite scaffold, ensuring high levels of isotopic enrichment at specific sites.

The choice of strategy depends on the desired location and number of deuterium atoms, as well as the availability of starting materials.

Synthesis of Deuterated Nicotine: A Key Precursor

The preparation of deuterated nicotine is often the first step in accessing its deuterated metabolites. A common route to (S)-nicotine-3′,3′-d2 is outlined below.

Experimental Workflow: Synthesis of (S)-Nicotine-3′,3′-d2

Caption: Synthesis of (S)-Cotinine-4′,4′-d2.

Detailed Protocol: Synthesis of (S)-Cotinine-4′,4′-d2

-

Bromination of Deuterated Nicotine: (S)-Nicotine-3′,3′-d2 is treated with bromine (Br₂) to form a dibromo intermediate. [9]2. Zinc Reduction: The intermediate is then reduced with zinc (Zn) to yield (S)-cotinine-4′,4′-d2. [9]The deuterium atoms are strategically placed at a position that is not a major site of mammalian metabolism. [9]

Synthesis of Deuterated Nornicotine: A Key Precursor and Metabolite

Nornicotine is both a minor tobacco alkaloid and a metabolite of nicotine. [1][10]It is also a precursor to the carcinogen N'-nitrosonornicotine (NNN). [10]The synthesis of deuterated nornicotine is crucial for studying its metabolic fate.

Experimental Workflow: Synthesis of (S)-Nornicotine-3′,3′-d2

As described in the synthesis of deuterated nicotine, (S)-nornicotine-3′,3′-d2 is a key intermediate. [9]The synthesis involves the deuteration of 5-bromomyosmine, reduction, resolution, and reductive debromination. [9]

Synthesis of rac N'-Nitrosonornicotine-D4: A Carcinogenic Metabolite

N'-Nitrosonornicotine (NNN) is a potent carcinogen derived from nornicotine. [11]The synthesis of its deuterated analog, NNN-D4, is essential for its quantification in tobacco products and biological samples.

Experimental Workflow: Synthesis of rac N'-Nitrosonornicotine-D4

Caption: Synthetic pathway for rac N'-Nitrosonornicotine-D4.

Detailed Protocol: Synthesis of rac N'-Nitrosonornicotine-D4

-

Bromination of Pyridine-d5: Pyridine-d5 is brominated using bromine in fuming deuterated sulfuric acid (D₂SO₄) to produce 3-bromopyridine-d4. [11]2. Carboxylation: The introduction of a carboxyl group is achieved via a Grignard reaction or lithium-halogen exchange followed by quenching with carbon dioxide to form nicotinic acid-d4. [11]3. Esterification: The nicotinic acid-d4 is then esterified. [11]4. Condensation: The resulting ester undergoes condensation with a pyrrolidinone derivative. [11]5. Reduction: The intermediate is reduced to yield rac-nornicotine-d4. [11]6. Nitrosation: Finally, nitrosation of rac-nornicotine-d4 affords the target compound, rac N'-Nitrosonornicotine-D4. [11]

Analytical Characterization

The synthesized deuterated metabolites must be rigorously characterized to confirm their identity, purity, and isotopic enrichment. The primary analytical techniques employed are:

-

Mass Spectrometry (MS): To confirm the molecular weight and determine the degree of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position of the deuterium labels and the overall structure of the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final product.

Quantitative Data Summary

| Compound | Deuterium Label | Isotopic Purity (%) | Analytical Method | Reference |

| (S)-Nicotine-3′,3′-d2 | 3',3'-d2 | >99 | MS | [9] |

| (S)-Nornicotine-3′,3′-d2 | 3',3'-d2 | >99 | MS | [9] |

| (S)-Cotinine-4′,4′-d2 | 4',4'-d2 | >99 | MS | [9] |

| rac N'-Nitrosonornicotine-D4 | d4 | High | MS, NMR | [11] |

| (±)-Nicotine-d3 | methyl-d3 | ≥99 | MS | [12] |

Conclusion

The synthesis of deuterated nicotine metabolites is a specialized field of organic chemistry that provides essential tools for advancing our understanding of nicotine's role in health and disease. The methods described in this guide represent robust and well-established routes to key deuterated standards. As research in this area continues, the development of novel and more efficient synthetic strategies will undoubtedly follow, further empowering the scientific community to unravel the complexities of nicotine metabolism.

References

-

Title: Synthesis of optically pure deuterium‐labelled nicotine, nornicotine and cotinine Source: Journal of Labelled Compounds and Radiopharmaceuticals URL: [Link]

-

Title: Recent studies of nicotine metabolism in humans Source: PubMed URL: [Link]

-

Title: Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. Source: ResearchGate URL: [Link]

-

Title: Stable isotope studies of nicotine kinetics and bioavailability Source: Semantic Scholar URL: [Link]

-

Title: Stable isotope studies of nicotine kinetics and bioavailability Source: PubMed URL: [Link]

-

Title: Nicotine Chemistry, Metabolism, Kinetics and Biomarkers Source: PubMed Central URL: [Link]

-

Title: Nicotine D4 Source: SynZeal URL: [Link]

-

Title: Stable isotope studies of nicotine kinetics and bioavailability Source: ResearchGate URL: [Link]

-

Title: Synthesis of 4,4-ditritio-(+)-nicotine: Comparative Binding and Distribution Studies With Natural Enantiomer Source: PubMed URL: [Link]

-

Title: Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity Source: National Institutes of Health URL: [Link]

- Title: Process for the preparation of (r,s)

-

Title: Nornicotine Source: Wikipedia URL: [Link]

-

Title: Enzymatic Oxidation of Nicotine to Nicotine Δ1'(5') Iminium Ion Source: ResearchGate URL: [Link]

-

Title: Total enantioselective synthesis of (S)-Nicotine Source: Organic Chemistry Portal URL: [Link]

-

Title: Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase Source: PubMed Central URL: [Link]

-

Title: Cotinine Source: PubChem URL: [Link]

-

Title: A convenient synthesis of trans-3'-hydroxycotinine, a major nicotine metabolite found in the urine of tobacco users Source: PubMed URL: [Link]

-

Title: Analysis and differentiation of tobacco- derived and synthetic nicotine products: Addressing an urgent regulatory issue Source: ChemRxiv URL: [Link]

-

Title: Analysis and differentiation of tobacco-derived and synthetic nicotine products Source: Semantic Scholar URL: [Link]

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope studies of nicotine kinetics and bioavailability | Semantic Scholar [semanticscholar.org]

- 3. Stable isotope studies of nicotine kinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent studies of nicotine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of optically pure deuterium‐labelled nicotine, nornicotine and cotinine | Semantic Scholar [semanticscholar.org]

- 10. Nornicotine - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. caymanchem.com [caymanchem.com]

Whitepaper: The Role of Nicotine-Derived Butanol Metabolites as Tobacco Exposure Biomarkers

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The accurate assessment of nicotine exposure is fundamental to tobacco cessation research, clinical toxicology, and the development of modified-risk tobacco products. While cotinine is the established short-term biomarker, there is a critical need for long-term indicators, especially for assessing exposure to tobacco-specific carcinogens. This guide delves into the role of 4-(methylamino)-1-(3-pyridyl)-1-butanol and its structurally related, and more clinically significant, analogue, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). We will explore the metabolic pathways originating from nicotine, focusing on the formation of these compounds. The primary emphasis will be placed on NNAL, due to its exceptionally long half-life and its direct link to the exposure to 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent pulmonary carcinogen. This document provides a detailed examination of the pharmacokinetics, analytical methodologies for detection, and the clinical utility of NNAL as a superior long-term biomarker for tobacco exposure.

The Landscape of Nicotine Biomarkers: Beyond Cotinine

For decades, the measurement of cotinine, the primary metabolite of nicotine, has been the gold standard for assessing tobacco use.[[“]] Nicotine itself has a short plasma half-life of about 2 hours, making it suitable only for tracking immediate exposure.[2] Cotinine extends this window with a half-life of approximately 16-18 hours, providing a reliable measure of active smoking within the last 2-3 days.[3] The main metabolic pathways of nicotine are C-oxidation to cotinine (catalyzed by the CYP2A6 enzyme), N-glucuronidation, and N-oxidation.[[“]][4]

However, reliance on cotinine presents limitations. Its detection window is insufficient for monitoring intermittent smokers or for verifying long-term abstinence during cessation trials. Furthermore, cotinine levels confirm exposure to nicotine but do not directly quantify exposure to the most potent carcinogens present in tobacco products: the tobacco-specific nitrosamines (TSNAs).[5]

This guide addresses a class of nicotine-derived metabolites that offer a longer-term perspective. We will first examine a minor metabolic pathway of nicotine leading to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone (pseudooxynicotine). More critically, we will focus on the related compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), which is not a direct metabolite of nicotine in vivo but rather the primary metabolite of the tobacco-specific nitrosamine, NNK.[6] NNAL's unique pharmacokinetic profile makes it an invaluable biomarker for long-term exposure to this specific and dangerous carcinogen.[7]

A Minor Pathway: Nicotine 2'-Hydroxylation

A lesser-known metabolic route for nicotine involves cytochrome P450-mediated 2'-hydroxylation. This pathway produces an unstable intermediate, 2'-hydroxynicotine, which then undergoes spontaneous ring opening to form 4-(methylamino)-1-(3-pyridyl)-1-butanone, also known as pseudooxynicotine.[8] While this pathway is not the primary route of nicotine clearance in humans, the resulting butanone metabolite is significant because it can, under certain conditions, be a precursor to the carcinogenic nitrosamine, NNK.[8][9] However, the endogenous production of NNK from nicotine via this pathway has not been detected in humans.[8]

Caption: Metabolic conversion of nicotine to pseudooxynicotine.

The Origin of NNAL: A Biomarker of Carcinogen Exposure

The true significance of butanol-derivatives as biomarkers lies with NNAL. NNAL is not formed from metabolic processing of nicotine within the human body. Instead, its precursor, NNK, is formed from nicotine and related alkaloids during the curing, processing, and burning of tobacco.[10][11] NNK is a well-established, potent procarcinogen that requires metabolic activation to exert its genotoxic effects.[12]

Once a tobacco user is exposed to NNK, it is rapidly and extensively metabolized in the liver. One of the primary pathways is the carbonyl reduction of NNK to NNAL.[6][13] Therefore, the presence of NNAL in a biological sample is a direct and specific indicator of exposure to the carcinogen NNK.[5]

Sources

- 1. consensus.app [consensus.app]

- 2. gpnotebook.com [gpnotebook.com]

- 3. Comparison of urine 4-(methylnitrosamino)-1-(3)pyridyl-1-butanol and cotinine for assessment of active and passive smoke exposure in urban adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomarkers in Smoke-Free Products Harm Reduction | PMI Science [pmiscience.com]

- 6. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol | C10H15N3O2 | CID 104856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. utas.edu.au [utas.edu.au]

- 11. Comparison of Urine Cotinine and the Tobacco-Specific Nitrosamine Metabolite 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) and Their Ratio to Discriminate Active From Passive Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Concentrations of cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in US non-daily cigarette smokers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Conversion of Nicotine to 4-(Methylamino)-1-(3-pyridyl)-1-butanol

Abstract

This technical guide provides a comprehensive examination of the metabolic pathway leading from nicotine to the intermediate metabolite 4-(methylamino)-1-(3-pyridyl)-1-butanol (PMB), also known as pseudooxynicotine. This pathway is a critical component of the broader biotransformation of nicotine, which is predominantly converted to cotinine in humans. The conversion involves a two-step enzymatic process initiated by Cytochrome P450 2A6 (CYP2A6) and followed by the action of a cytosolic aldehyde oxidase. Understanding this specific metabolic sequence is paramount for researchers in pharmacology, toxicology, and drug development, as the kinetics and intermediates can influence nicotine's pharmacologic effects, toxicity, and the efficacy of smoking cessation therapies. This document details the core enzymatic reactions, provides field-proven experimental protocols for studying this pathway, presents quantitative data, and discusses the broader scientific implications.

Introduction: The Landscape of Nicotine Biotransformation

Nicotine, the primary psychoactive alkaloid in tobacco, is extensively metabolized by the liver, with approximately 70-80% of a dose being converted to its major metabolite, cotinine. This metabolic process is not only a detoxification route but also a critical determinant of nicotine's plasma concentration, its duration of action, and consequently, smoking behavior and dependence. The rate of nicotine metabolism, largely governed by genetic polymorphisms in metabolic enzymes, shows significant inter-individual and inter-ethnic variability.

The metabolic conversion is primarily handled by hepatic enzymes, including Cytochrome P450s (CYPs), UDP-glucuronosyltransferases (UGTs), and flavin-containing monooxygenases (FMOs). Of these, CYP2A6 is the principal enzyme responsible for initiating the C-oxidation of nicotine, the first and rate-limiting step in its conversion to cotinine. This guide will focus specifically on the initial steps of this major metabolic route: the formation of the unstable intermediate, nicotine-Δ1'(5')-iminium ion, and its equilibrium with 4-(methylamino)-1-(3-pyridyl)-1-butanol, a key precursor to cotinine.

The Core Metabolic Pathway: A Two-Step Enzymatic Conversion

The transformation of nicotine to cotinine is a sequential, two-enzyme process. The intermediate, 4-(methylamino)-1-(3-pyridyl)-1-butanol, exists in equilibrium with the nicotine-Δ1'(5')-iminium ion, which is the direct product of the first enzymatic step.

Step 1: CYP2A6-Mediated Oxidation of Nicotine

The initial and rate-determining step is the 5'-oxidation of the pyrrolidine ring of nicotine, catalyzed almost exclusively by the hepatic enzyme CYP2A6. This reaction produces a highly reactive and unstable intermediate, the nicotine-Δ1'(5')-iminium ion.

-

Causality: CYP2A6 is a heme-containing monooxygenase. Its catalytic cycle involves the activation of molecular oxygen to generate a highly reactive iron-oxo species. This species is a powerful oxidant capable of abstracting a hydrogen atom from the 5'-carbon of nicotine, leading to the formation of a carbon-centered radical. A subsequent "oxygen rebound" step results in the formation of 5'-hydroxynicotine. This 5'-hydroxynicotine is unstable and exists in a chemical equilibrium with the nicotine-Δ1'(5')-iminium ion. While other CYPs, such as CYP2B6, can contribute to nicotine C-oxidation at higher substrate concentrations, CYP2A6 has a much higher affinity (lower Km) and is considered the primary catalyst at typical smoker's plasma concentrations.

Step 2: Aldehyde Oxidase-Catalyzed Conversion to Cotinine

The nicotine-Δ1'(5')-iminium ion, which is in equilibrium with 4-(methylamino)-1-(3-pyridyl)-1-butanol (pseudooxynicotine), is then acted upon by a cytosolic enzyme, aldehyde oxidase (AOX1). This enzyme catalyzes the oxidation of the iminium ion to the stable lactam, cotinine.

-

Causality: Aldehyde oxidase is a molybdo-flavoenzyme that plays a significant role in the metabolism of various aldehydes and N-heterocyclic compounds. The oxygen incorporated into the cotinine molecule is derived from water, not molecular oxygen, which is characteristic of an oxidase-catalyzed reaction. The iminium ion serves as the substrate for AOX1, which efficiently converts it to the final, more stable product, cotinine. This second step is generally considered to be very rapid, meaning the formation of the iminium ion by CYP2A6 is the rate-limiting step for the entire nicotine-to-cotinine conversion.

Caption: The primary metabolic pathway of nicotine to cotinine.

Methodologies for Pathway Investigation

Studying this metabolic pathway requires robust in vitro and in vivo models coupled with sensitive analytical techniques. The choice of methodology depends on the specific research question, from determining enzyme kinetics to quantifying metabolite levels in biological samples.

In Vitro Metabolism Using Human Liver Microsomes (HLM)

HLMs are a cornerstone for in vitro drug metabolism studies. They are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I enzymes, most notably the Cytochrome P450 superfamily.

-

Rationale for Use: This system provides a physiologically relevant environment to study the kinetics of CYP2A6-mediated nicotine oxidation. It allows for the determination of key kinetic parameters (Km and Vmax) and the screening of potential inhibitors. The self-validating nature of this protocol comes from the inclusion of positive and negative controls and the verification of enzyme activity prior to the experiment.

Detailed Experimental Protocol: Nicotine Metabolism in HLM

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube on ice, prepare a reaction mixture containing:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

-

(S)-Nicotine (substrate, at various concentrations, e.g., 1-500 µM)

-

-

Vortex gently to mix.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the substrate to equilibrate with the enzymes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride). The final volume should be 200 µL.

-

Causality Note: CYP enzymes require NADPH as a cofactor to provide the reducing equivalents for the catalytic cycle. A regenerating system is used to ensure NADPH levels do not become a limiting factor during the incubation.

-

-

Incubation:

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes). The time should be within the determined linear range for metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., cotinine-d3 or nicotine-d4).

-

Causality Note: Acetonitrile is a protein precipitant. By adding it, the enzymatic reaction is halted, and the microsomal proteins are denatured and removed from the solution, which is necessary for subsequent analysis.

-

-

Sample Processing:

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Analytical Quantification: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying nicotine and its metabolites due to its exceptional sensitivity and specificity.

-

Rationale for Use: This technique allows for the separation of structurally similar compounds (nicotine, cotinine, PMB) and their unambiguous detection and quantification, even at very low concentrations found in biological matrices. The use of stable isotope-labeled internal standards corrects for any variability in sample extraction and instrument response, ensuring high accuracy and precision.

General HPLC-MS/MS Protocol Outline

-

Chromatographic Separation:

-

Column: A reverse-phase C18 or a HILIC column (e.g., Phenomenex Luna® HILIC).

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Example transitions: Nicotine (m/z 163.2 → 130.1), Cotinine (m/z 177.4 → 98.3).

-

-

Self-Validation: The MRM mode provides two levels of mass filtering, ensuring that only the specific analyte of interest is being quantified, which drastically reduces the likelihood of interferences and provides a high degree of confidence in the results.

-

Caption: A typical experimental workflow for in vitro nicotine metabolism studies.

Quantitative Data and Enzyme Kinetics

The rate of conversion of nicotine to cotinine is highly dependent on the activity of CYP2A6. The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), describe the affinity of the enzyme for the substrate and its maximum catalytic rate, respectively.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/nmol P450) | Source |

| Recombinant Human CYP2A6 | Nicotine | 11.0 | 11.0 | |

| Recombinant Human CYP2B6 | Nicotine | 105 | 8.2 | |

| Human Liver Microsomes (Average) | (S)-Nicotine | 39.6 | 0.444 (nmol/min/mg protein) |

-

Interpretation of Data: The significantly lower Km value for CYP2A6 compared to CYP2B6 demonstrates its much higher affinity for nicotine. This confirms that at the low concentrations of nicotine typically found in smokers' blood, CYP2A6 is the predominant enzyme responsible for its metabolism. The variability seen in human liver microsome preparations reflects the known genetic and environmental influences on CYP2A6 expression and activity.

Significance for Drug Development and Research

-

Pharmacokinetic Modeling: Accurate understanding of this pathway is essential for developing pharmacokinetic models that can predict nicotine levels in different individuals. This is crucial for optimizing dosing regimens for nicotine replacement therapies (NRTs).

-

Drug-Drug Interactions: Since CYP2A6 is the key enzyme, it represents a potential site for drug-drug interactions. Drugs that inhibit CYP2A6 could slow down nicotine metabolism, leading to higher plasma levels and potentially increased side effects or toxicity. Conversely, inducers of CYP2A6 could increase the rate of nicotine clearance, potentially leading to reduced efficacy of NRTs and increased smoking to compensate.

-

Toxicology: The intermediate nicotine-Δ1'(5')-iminium ion is an electrophilic species and has been investigated for its potential to form adducts with cellular macromolecules, which could contribute to the toxicity associated with nicotine.

Conclusion

The metabolic pathway from nicotine to 4-(methylamino)-1-(3-pyridyl)-1-butanol and subsequently to cotinine is a well-defined, two-step process orchestrated primarily by CYP2A6 and aldehyde oxidase. The intermediate, 4-(methylamino)-1-(3-pyridyl)-1-butanol, is a transient species in equilibrium with the nicotine-Δ1'(5')-iminium ion, the direct product of CYP2A6 action. The efficiency of this pathway, governed by the high-affinity kinetics of CYP2A6, dictates the clearance of nicotine from the body and is a central factor in the science of nicotine addiction and its treatment. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway, contributing to the development of more effective smoking cessation strategies and a deeper understanding of the pharmacology and toxicology of nicotine.

References

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Pharmacological Reviews, 57(1), 79–115. [Link]

-

PharmGKB. (n.d.). Nicotine Pathway, Pharmacokinetics. Retrieved January 15, 2026, from [Link]

-

Allied Academies. (2025). CYP2A6 and nicotine metabolism: The key enzyme in tobacco addiction. [Link]

-

Hibberd, A. R., & Gorrod, J. W. (1982). The metabolism of nicotine-delta 1'(5')-iminium ion, in vivo and in vitro. European Journal of Drug Metabolism and Pharmacokinetics, 7(4), 293–298. [Link]

-

Li, D., Wang, Y., Han, K., & Zhan, C. G. (2012). Catalytic Mechanism of Cytochrome P450 for N-methylhydroxylation of Nicotine: Reaction Pathways and Regioselectivity of the Enzymatic Nicotine Oxidation. The Journal of Physical Chemistry B, 116(23), 6736–6743. [Link]

-

Benowitz, N. L., Dains, K. M., Dempsey, D., Havel, C., & Jacob, P. (2011). Disposition Kinetics and Metabolism of Nicotine and Cotinine in African American smokers: Impact of CYP2A6 Genetic Variation and Enzymatic Activity. Clinical Pharmacology & Therapeutics, 90(4), 573–579. [Link]

-

Li, D., Han, K., & Zhan, C. G. (2011). Catalytic Mechanism of Cytochrome P450 for 5′-Hydroxylation of Nicotine: Fundamental Reaction Pathways and Stereoselectivity. The Journal of Physical Chemistry B, 115(44), 13035–13042. [Link]

-

Bao, Z., He, X. Y., Ding, X., & Zhang, Q. Y. (2005). Metabolism of nicotine and cotinine by human cytochrome P450 2A13. Drug Metabolism and Disposition, 33(2), 258–261. [Link]

-

Shigenaga, M. K. (1989). Metabolism and chemistry of nicotine-Delta(1'(5'))-iminium ion, an intermediate in the conversion of nicotine to cotinine. ProQuest Dissertations Publishing. [Link]

-

Nakajima, M., Yamamoto, T., Nunoya, K., Yokoi, T., Nagashima, K., Inoue, K., Funae, Y., Shimada, N., Kamataki, T., & Kuroiwa, Y. (1996). Roles of CYP2A6 and CYP2B6 in nicotine C-oxidation by human liver microsomes. British Journal of Clinical Pharmacology, 41(6), 499–505. [Link]

-

von Weymarn, L. B., & Murphy, S. E. (2009). CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion. Chemical Research in Toxicology, 22(6), 1039–1045. [Link]

-

Benowitz, N. L., & Jacob, P., 3rd. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology and Therapeutics, 56(5), 483–493. [Link]

-

Chhabra, S. K., & Pathak, P. (2024). Nicotine inhalation and metabolism triggers AOX-mediated superoxide generation with oxidative lung injury. Journal of Biological Chemistry, 300(6), 107626. [Link]

-

Crooks, P. A., & Dwoskin, L. P. (2021). Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Journal of Pharmacology and Experimental Therapeutics, 379(2), 165–177. [Link]

-

Cashman, J. R., Park, S. B., Yang, Z. C., Wrighton, S. A., Jacob, P., 3rd, & Benowitz, N. L. (1992). In vitro-in vivo correlations of human (S)-nicotine metabolism. Biochemical Pharmacology, 44(12), 2301–2308. [Link]

-

Cashman, J. R., Park, S. B., Yang, Z. C., Wrighton, S. A., Jacob, P., 3rd, & Benowitz, N. L. (1992). Metabolism of nicotine by human liver microsomes: stereoselective formation of trans-nicotine N'-oxide. Chemical Research in Toxicology, 5(5), 639–646. [Link]

-

Kumar, P., Kumar, S., Singh, A. P., & Singh, S. (2012). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology, 7(2), 435–447. [Link]

-

McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS ONE, 9(7), e101816. [Link]

-

Charles River Laboratories. (n.d.). LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. [Link]

-

Al-Tannak, N. F., Al-Kabbani, A. M., Al-Smadi, M., Al-Zagha, R., & Al-Marabeh, S. (2016). A fully validated LC-MS/MS method for simultaneous determination of nicotine and its metabolite cotinine in human serum and its application to a pharmacokinetic study after using nicotine transdermal delivery systems with standard heat application in adult smokers. Journal of Chromatography B, 1022, 239–247. [Link]

-

Al-Delaimy, W. K., Chen, J., & Perez-Stable, E. J. (2019). Metabolic scheme for nicotine. ResearchGate. [Link]

-

Wikipedia. (n.d.). Aldehyde oxidase. Retrieved January 15, 2026, from [Link]

-

An, R. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

An In-depth Technical Guide on the Carcinogenic Potential of 4-(Methylamino)-1-(3-pyridyl)-1-butanol (NNAL)

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: NNAL as a Critical Biomarker and Carcinogen

4-(Methylamino)-1-(3-pyridyl)-1-butanol, commonly known as NNAL, is a principal metabolite of the potent, tobacco-specific lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[1] NNK is formed from nicotine during the curing and processing of tobacco and is present in all tobacco products.[2] Upon exposure to tobacco products or smoke, NNK is absorbed and rapidly metabolized in the body, primarily by the liver, to NNAL.[3]

NNAL itself is a potent systemic carcinogen, exhibiting comparable, and in some cases greater, tumorigenicity to its parent compound in animal models.[4][5][6] Due to its high specificity to tobacco and a significantly longer biological half-life (10 to 18 days) compared to other biomarkers like cotinine, NNAL serves as an excellent and reliable indicator of long-term exposure to carcinogenic tobacco-specific nitrosamines.[7][8] Its presence and concentration in human urine are directly correlated with tobacco use and are increasingly recognized as a predictive biomarker for lung cancer risk.[7][9][10] This guide provides a comprehensive technical overview of the metabolic pathways, mechanisms of carcinogenesis, toxicological evidence, and analytical methodologies pertinent to understanding the carcinogenic potential of NNAL.

Metabolic Activation and Detoxification: The Pathway to Carcinogenesis

The carcinogenicity of NNAL, like its precursor NNK, is contingent upon its metabolic activation by cytochrome P450 (CYP450) enzymes into reactive intermediates that can form covalent bonds with DNA, creating DNA adducts.[2][11] This process of bioactivation occurs in competition with detoxification pathways that lead to the formation of more readily excretable, non-carcinogenic metabolites.

The primary metabolic pathways are:

-

Carbonyl Reduction (Formation): NNK is reduced to NNAL by carbonyl reductases. This is a major metabolic route, with studies estimating that 39-100% of an NNK dose is converted to NNAL in smokers.[4][12]

-

α-Hydroxylation (Bioactivation): This is the critical activation step for both NNK and NNAL.[11][13]

-

Glucuronidation (Detoxification): The NNAL molecule can undergo glucuronidation at two primary sites: the alcohol group (forming NNAL-O-Gluc) and the pyridine nitrogen (forming NNAL-N-Gluc).[4][16] These glucuronide conjugates are water-soluble and are excreted in the urine.[17][18] This detoxification pathway is considered a crucial mechanism for mitigating the carcinogenic effects of NNK and NNAL.[4]

-

Pyridine N-oxidation (Detoxification): Both NNK and NNAL can be N-oxidized to form NNK-N-oxide and NNAL-N-oxide, respectively, which are considered detoxification products.[3][14]

The balance between these activation and detoxification pathways can vary significantly among individuals due to genetic polymorphisms in metabolic enzymes (e.g., UGTs, CYPs), influencing personal susceptibility to tobacco-induced cancers.[4]

NNAL's carcinogenic mechanism from metabolic activation to gene mutation.

Toxicological Profile and Evidence of Carcinogenicity

The carcinogenic potential of NNAL is well-supported by extensive in vitro, in vivo, and human epidemiological studies.

In Vitro Studies

Cell-based assays have demonstrated that NNAL exposure can induce genotoxic effects, including DNA strand breaks and the formation of DNA adducts in human lung cells. Studies have also shown that NNAL can promote cell migration and chemoresistance in lung cancer cells, suggesting a role in tumor progression.

In Vivo Animal Studies

Animal studies provide compelling evidence of NNAL's carcinogenicity. Administration of NNAL to rodents has been shown to induce tumors, particularly in the lung. [5][19]For example, studies in A/J mice, a strain highly susceptible to lung tumors, have shown that NNAL is a potent pulmonary carcinogen. [19]Interestingly, the stereochemistry of NNAL is a critical determinant of its biological activity. While both (R)-NNAL and (S)-NNAL are carcinogenic, studies have shown differences in their tumorigenicity and metabolic profiles, with (S)-NNAL showing higher stereoselective tissue retention and (R)-NNAL sometimes showing tumorigenicity comparable to NNK. [4][5][19]

| Study Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Tumorigenicity | A/J Mice | (R)-NNAL was as tumorigenic as NNK, and significantly more so than (S)-NNAL or racemic NNAL. | [19] |

| Tumorigenicity | F-344 Rats | NNAL and NNK exhibit similar carcinogenic activity. | [11] |

| Metabolism | A/J Mice | (S)-NNAL appears to be a better substrate for glucuronidation (detoxification). | [19] |

| DNA Adducts | F-344 Rats | (S)-NNAL produced significantly higher levels of mutagenic POB-DNA adducts than (R)-NNAL. | [15]|

Human Epidemiological Evidence

Multiple large-scale prospective cohort studies have established a strong, dose-dependent association between urinary NNAL levels and the risk of developing lung cancer. [7][20]These studies demonstrate that smokers with higher levels of urinary NNAL have a significantly increased risk of lung cancer, independent of self-reported smoking intensity or duration. [7][9]This link provides direct evidence for the role of NNK and its metabolite NNAL in human lung carcinogenesis. [18][21]

| Population Group | Average Total NNAL (pmol/mg creatinine) | Reference |

|---|---|---|

| Smokers | 2.60 +/- 1.30 | [17] |

| Snuff-Dippers | 3.25 +/- 1.77 | [17] |

| Nonsmokers (ETS exposed) | 0.042 +/- 0.020 | [17]|

Analytical Methodologies for NNAL Detection

The quantification of NNAL in biological matrices, particularly urine, is essential for molecular epidemiology studies and for assessing exposure to tobacco-specific carcinogens. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). [1][22]

Detailed Protocol: Quantification of Total Urinary NNAL by LC-MS/MS

This protocol outlines a validated method for measuring "total NNAL," which is the sum of free NNAL and its glucuronide conjugates, providing a comprehensive measure of NNK uptake. [1][17] 1. Sample Preparation & Enzymatic Hydrolysis:

-

Objective: To deconjugate NNAL-glucuronides to free NNAL for total NNAL measurement.

-

Step 1: Aliquot 1 mL of urine into a labeled centrifuge tube.

-

Step 2: Add an internal standard (e.g., NNAL-¹³C₆) to each sample, blank, and quality control (QC) to correct for matrix effects and extraction variability. [1]* Step 3: Add β-glucuronidase enzyme in a suitable buffer (e.g., acetate buffer, pH 5.0). [1][17]* Step 4: Incubate the samples overnight (e.g., 16-24 hours) at 37°C to ensure complete hydrolysis.

2. Solid-Phase Extraction (SPE) / Liquid-Liquid Extraction (LLE):

-

Objective: To concentrate the analyte (NNAL) and remove interfering compounds from the urine matrix.

-

Step 5: Following incubation, basify the sample (e.g., with NaOH).

-

Step 6: Apply the sample to an SPE cartridge (e.g., a supported liquid extraction cartridge). [1]* Step 7: Wash the cartridge with a non-polar solvent to remove impurities.

-

Step 8: Elute NNAL from the cartridge using an appropriate organic solvent (e.g., dichloromethane).

-

Step 9: For further cleanup, a molecularly imprinted polymer (MIP) column can be used for high specificity. [22] 3. LC-MS/MS Analysis:

-

Objective: To separate NNAL from other components and quantify it with high sensitivity and specificity.

-

Step 10: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Step 11: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).

-

Step 12: Perform chromatographic separation using a C18 reverse-phase column.

-

Step 13: The MS/MS is operated in positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM).

-

Objective: To determine the concentration of NNAL in the original sample.

-

Step 14: Generate a calibration curve using standards of known NNAL concentrations.

-

Step 15: Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Step 16: Determine the concentration of NNAL in the unknown samples by interpolating their peak area ratios against the calibration curve. Results are typically normalized to urinary creatinine to account for variations in urine dilution.

Experimental workflow for the quantification of total urinary NNAL.

Implications for Public Health and Drug Development

The robust evidence linking NNAL to cancer risk has significant implications:

-

Biomarker for Risk Assessment: Urinary NNAL is a validated biomarker for assessing the risk of lung cancer in smokers. [10][18]It can help identify individuals at higher risk who may benefit from more intensive screening or chemoprevention strategies. [9]* Evaluating Tobacco Products: NNAL levels can be used to assess the exposure to carcinogenic nitrosamines from different types of tobacco and nicotine products, including e-cigarettes and smokeless tobacco, aiding in regulatory science. [6][13]* Chemoprevention Targets: Understanding the metabolic activation pathways of NNK and NNAL provides targets for chemopreventive agents. For example, inhibitors of CYP450 enzymes involved in α-hydroxylation could potentially reduce the formation of DNA-damaging metabolites.

Conclusion

4-(Methylamino)-1-(3-pyridyl)-1-butanol (NNAL) is not merely a biomarker of tobacco exposure but is a potent carcinogen in its own right. Its carcinogenicity is driven by metabolic activation to intermediates that form mutagenic DNA adducts, leading to genetic damage. The strong, consistent association between urinary NNAL levels and lung cancer risk in humans underscores its critical role in tobacco-induced carcinogenesis. The analytical methods for its quantification are robust and essential for research in cancer epidemiology, tobacco product regulation, and the development of cancer prevention strategies. Continued research into the individual factors that modulate NNAL metabolism and its carcinogenic effects will be vital for refining personalized risk assessment and intervention approaches.

References

-

Metabolism of the Tobacco-Specific Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone to Its Biomarker Total NNAL in Smokeless Tobacco Users. (2008). Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

NNALs: Measuring Exposure to a Tobacco-Specific Carcinogen. (2014). Government of Canada. [Link]

-

Major metabolic pathways of NNK and NNAL. ResearchGate. [Link]

-

Urinary Levels of Tobacco-Specific Nitrosamine Metabolites in Relation to Lung Cancer Development in Two Prospective Cohorts of Cigarette Smokers. (2009). Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN. (2018). International Journal of Molecular Sciences. [Link]

-

Stereospecific Metabolism of the Tobacco Specific Nitrosamine, NNAL. (2019). Chemical Research in Toxicology. [Link]

-

Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study. (2021). Frontiers in Oncology. [Link]

-

Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. (2003). Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Total NNAL, a serum biomarker of exposure to a tobacco-specific carcinogen, is related to lung cancer in smokers. (2008). Cancer Research. [Link]

-

Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung. (2006). Toxicological Sciences. [Link]

-

NNAL in Urine. PhenX Toolkit. [Link]

-

Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity. (2020). Carcinogenesis. [Link]

-

Nicotine Byproducts, Key Cause of Lung Cancer. eHealthLines. [Link]

-

It is time to regulate carcinogenic tobacco-specific nitrosamines in cigarette tobacco. (2019). Regulatory Toxicology and Pharmacology. [Link]

-

(A) Overview of NNK and NNAL metabolism leading to DNA adduct... ResearchGate. [Link]

-

Variation in Levels of the Lung Carcinogen NNAL and its Glucuronides in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer. (2016). Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Relationship between urinary tobacco-specific nitrosamine 4-(methylnitrosamino)-1-( 3-pyridyl)-1-butanol (NNAL) and lung function: Evidence from NHANES 2007–2012. (2023). Scientific Reports. [Link]

-

Assessing exposure to tobacco-specific carcinogen NNK using its urinary metabolite NNAL measured in US population: 2011–2012. (2016). Journal of Exposure Science & Environmental Epidemiology. [Link]

-

Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. (2022). Toxins. [Link]

-

Development of a method for the determination of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

-

Tumorigenicity and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers and metabolites in the A/J mouse. (1999). Carcinogenesis. [Link]

-

Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine. (2011). Journal of Analytical Toxicology. [Link]

-

Urinary Tobacco Smoke Constituent Biomarkers for Assessing Risk of Lung Cancer. (2015). Cancer Prevention Research. [Link]

-

An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke. (2001). Journal of the American College of Toxicology. [Link]

-

Deciphering lung cancer biomarkers shrouded in tobacco smoke. MDedge. [Link]

-

Some Tobacco-specific N-Nitrosamines. (2007). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

-

SOME TOBACCO-SPECIFIC N-NITROSAMINES. IARC Publications. [Link]

-

Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. (2007). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

-

Elimination kinetics of the tobacco-specific biomarker and lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. (2009). Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Analysis of N- and O-glucuronides of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. (1995). Chemical Research in Toxicology. [Link]

-

N'-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1- BUTANONE. IARC Publications. [Link]

-

N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE. (2012). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]

-

Diagnostic Performance Evaluation of the Novel Index Combining Urinary Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Smoking Status Verification and Usefulness for Trend Monitoring of Tobacco Smoking Exposure. (2022). Toxics. [Link]

-

Metabolism of the tobacco-specific carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone to its biomarker total NNAL in smokeless tobacco users. (2008). Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

Formation and Repair of Tobacco Carcinogen-Derived Bulky DNA Adducts. (2011). Journal of Nucleic Acids. [Link]

-

In vivo, in vitro, and in silico toxicology studies of nanoplastics and their modeling. (2024). Toxicology Reports. [Link]

-

Tobacco-specific nitrosamine 1-(N-methyl-N-nitrosamino)-1-(3-pyridinyl)-4-butanal (NNA) causes DNA damage and impaired replication/transcription in human lung cells. (2022). PLOS ONE. [Link]

-

Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards. (1997). Clinical Cancer Research. [Link]

Sources

- 1. phenxtoolkit.org [phenxtoolkit.org]

- 2. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Analysis of the Role of Tobacco-Specific Nitrosamines in the Carcinogenicity of Tobacco Smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereospecific Metabolism of the Tobacco Specific Nitrosamine, NNAL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. It is time to regulate carcinogenic tobacco-specific nitrosamines in cigarette tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship Between Urinary 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol and Lung Cancer Risk in the General Population: A Community-Based Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elimination kinetics of the tobacco-specific biomarker and lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotine Byproducts, Key Cause of Lung Cancer [ehealthlines.com]

- 10. Urinary Tobacco Smoke Constituent Biomarkers for Assessing Risk of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Formation and Distribution of NNK Metabolites in an Isolated Perfused Rat Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of N- and O-glucuronides of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Variation in Levels of the Lung Carcinogen NNAL and its Glucuronides in the Urine of Cigarette Smokers from Five Ethnic Groups with Differing Risks for Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tumorigenicity and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers and metabolites in the A/J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. aacrjournals.org [aacrjournals.org]

- 22. researchgate.net [researchgate.net]

A Technical Guide to 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3: Specifications and Applications for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3, a critical internal standard for bioanalytical studies. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to support researchers in achieving accurate and reproducible quantification of tobacco exposure biomarkers.

Introduction: The Significance of a Deuterated Standard

4-(Methylamino)-1-(3-pyridyl)-1-butanol is a major metabolite of nicotine, the primary psychoactive alkaloid in tobacco. Its quantification in biological matrices such as urine, serum, and saliva serves as a reliable biomarker for assessing exposure to tobacco products. In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision.

The subject of this guide, this compound, is the deuterated analogue of the aforementioned nicotine metabolite. The incorporation of three deuterium atoms (d3) results in a molecule that is chemically identical to the analyte of interest but has a different mass. This property is fundamental to its function, as it allows for differentiation by the mass spectrometer while ensuring it behaves identically to the endogenous analyte during sample preparation and chromatographic separation. This co-elution and similar ionization response are paramount for correcting for matrix effects and variations in extraction recovery, thereby ensuring the integrity of the quantitative data.

Physicochemical Properties and Supplier Specifications

A thorough understanding of the physicochemical properties and supplier-provided specifications of this compound is essential for its proper handling, storage, and application.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 1-pyridin-3-yl-4-(trideuteriomethylamino)butan-1-ol

-

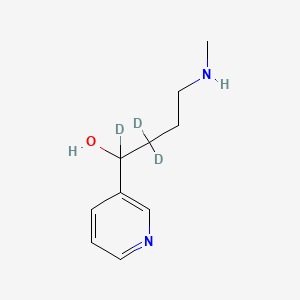

Molecular Formula: C₁₀H₁₃D₃N₂O[1]

Caption: Chemical structure of this compound.

Typical Supplier Specifications

While specifications may vary slightly between suppliers, the following table summarizes the critical quality attributes to consider when procuring this standard. It is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed information.

| Parameter | Typical Specification | Rationale and Importance |

| Chemical Purity | ≥98% (typically by HPLC) | Ensures that the analytical signal is not compromised by impurities that could interfere with the measurement of the analyte or the internal standard itself. |

| Isotopic Purity | ≥99% deuterated forms (d1-d3) | A high degree of isotopic enrichment is crucial to minimize the contribution of the internal standard to the analyte's signal (crosstalk), which could lead to inaccurate quantification. |

| Chemical Identity | Confirmed by ¹H-NMR, Mass Spectrometry | Verifies the correct chemical structure and the position of the deuterium labels, ensuring the standard is the correct molecule. |

| Certified Concentration | Provided for solutions (e.g., 100 µg/mL in methanol) with uncertainty | For quantitative applications, a precisely known concentration is necessary for accurate calibration and calculation of the analyte concentration in unknown samples. |

| Physical Form | Typically supplied as a solid or in solution (e.g., methanol) | The physical form dictates the initial preparation steps. Solutions are often preferred for convenience and to avoid weighing small quantities of a potent compound. |

| Storage Conditions | Recommended: -20°C, protected from light | Proper storage is essential to maintain the stability and integrity of the compound over time, preventing degradation that would compromise its use as a standard. |

Suppliers such as Clearsynth and Fisher Scientific (distributing for Toronto Research Chemicals) are common sources for this and related compounds.[1][2]

Manufacturing and Quality Control: A Self-Validating System

The reliability of this compound as an internal standard is intrinsically linked to the rigor of its synthesis and the comprehensive nature of its quality control.

Synthesis Pathway Overview

The synthesis of deuterated standards is a multi-step process that requires careful planning to introduce the stable isotopes at a specific, metabolically stable position. A plausible synthetic route for this compound would involve the use of a deuterated precursor. For instance, a common strategy is the reductive amination of a suitable ketone or aldehyde with a deuterated amine.

Caption: A generalized synthetic workflow for this compound.

The choice of a deuterated methylamine (CD₃NH₂) ensures the stable isotope label is on the methyl group, which is a common and synthetically accessible approach for d3-labeling. The final product must undergo rigorous purification, typically by high-performance liquid chromatography (HPLC), to remove any unreacted starting materials, reagents, and side products.

Quality Control Methodologies

A robust quality control framework is non-negotiable for an internal standard. This involves a battery of analytical techniques to confirm the identity, purity, and isotopic enrichment of the final product.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. A high-purity standard will show a single major peak, with any impurities being well-resolved and quantifiable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the overall structure of the molecule and to verify the absence of proton signals where deuterium atoms have been incorporated. This provides definitive evidence of successful deuteration at the intended position.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the exact mass of the molecule, which will be higher than the unlabeled analogue due to the presence of deuterium. It is also the primary technique for determining the isotopic enrichment by analyzing the distribution of isotopic peaks.

Application in Bioanalysis: An Experimental Protocol

The primary application of this compound is as an internal standard for the quantification of its unlabeled counterpart in biological samples using LC-MS/MS.

Step-by-Step LC-MS/MS Protocol for Urine Analysis

This protocol outlines a typical workflow for the analysis of 4-(methylamino)-1-(3-pyridyl)-1-butanol in urine.

-

Sample Preparation:

-

To 100 µL of urine sample, add 10 µL of a 100 ng/mL solution of this compound in methanol (internal standard).

-

Vortex mix for 10 seconds.

-

Add 500 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for injection.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions:

-

Analyte (unlabeled): Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined empirically).

-

Internal Standard (d3): Precursor ion (Q1) m/z + 3 → Product ion (Q3) m/z (to be determined empirically).

-

-

Caption: A typical analytical workflow for the quantification of 4-(methylamino)-1-(3-pyridyl)-1-butanol using its d3-labeled internal standard.

Conclusion: Ensuring Data Integrity in Tobacco Exposure Research

This compound is an indispensable tool for researchers in the fields of toxicology, pharmacology, and public health who are investigating the effects of tobacco use. By serving as a robust internal standard, it enables the accurate and precise quantification of a key nicotine metabolite, thereby providing reliable data on tobacco exposure. A comprehensive understanding of its specifications, the rationale behind its synthesis and quality control, and its proper application in validated bioanalytical methods are paramount to ensuring the integrity and reproducibility of research findings. When procuring this standard, researchers should always demand a detailed Certificate of Analysis to verify its quality and suitability for their intended application.

References

-

Charles River Laboratories. (n.d.). Isotopic Labeling Services. Retrieved from [Link]

Sources

Introduction: The Imperative of Isotopic Purity in Quantitative Bioanalysis

An In-Depth Technical Guide to the Isotopic Purity of 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3

In the landscape of modern drug development and metabolic research, the precise quantification of analytes in complex biological matrices is paramount. Stable Isotope-Labeled (SIL) internal standards are the cornerstone of high-fidelity quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[1][2] this compound is a deuterated analog of its parent compound, designed to serve as an ideal internal standard. Its utility stems from having nearly identical physicochemical properties to the analyte, allowing it to co-elute chromatographically and experience similar ionization effects, thus correcting for variability during sample preparation and analysis.[1]

The efficacy of a SIL internal standard is directly contingent on its isotopic purity —the percentage of the compound that is enriched with the desired stable isotope. High isotopic purity (typically ≥98%) is essential to ensure that the internal standard does not contribute significantly to the analyte's signal, which could compromise the accuracy of measurements at the lower limit of quantification (LLOQ).[3][4] This guide provides a comprehensive technical overview of the principles and methodologies for determining the isotopic purity of this compound, tailored for researchers, scientists, and drug development professionals.

The Genesis of Isotopologues: A Note on Synthesis

Understanding the isotopic profile of a deuterated standard begins with its synthesis. It is practically impossible to synthesize a compound with 100% isotopic purity, especially when multiple deuterium atoms are incorporated.[5] The synthesis of this compound likely involves the introduction of deuterium via a deuterated reagent, such as a deuterated reducing agent or a deuterated building block. The isotopic enrichment of the starting materials and the kinetics of the reaction will result in a statistical distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[5] For a d3-labeled compound, the final product will inevitably contain populations of molecules with two (d2), one (d1), and zero (d0) deuterium atoms.

Core Analytical Techniques for Isotopic Purity Determination

The two gold-standard techniques for assessing isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers unique advantages and provides complementary information regarding the isotopic and structural integrity of the labeled compound.[6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining isotopic purity due to its ability to distinguish between isotopologues based on their small mass differences.[7][8][9] Time-of-Flight (TOF) and Orbitrap mass analyzers provide the necessary high resolution to separate the isotopic peaks of the labeled compound from natural isotopic contributions and from each other.[8][9][10]

The determination of isotopic purity by HRMS follows a systematic workflow. The initial chromatographic separation is critical to isolate the compound of interest from any chemical impurities that could interfere with the mass spectrum.[8][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. isotope.com [isotope.com]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. almacgroup.com [almacgroup.com]

An In-depth Technical Guide to 4-(Methylamino)-1-(3-pyridyl)-1-butanol-d3 for Tobacco Exposure Studies

This document serves as a comprehensive technical guide for researchers, clinical scientists, and drug development professionals on the robust bioanalytical workflow for quantifying tobacco exposure using 4-(methylamino)-1-(3-pyridyl)-1-butanol (NNAL) and its deuterated internal standard, 4-(methylamino)-1-(3-pyridyl)-1-butanol-d3 (NNAL-d3).

The Imperative for a Specific, Long-Term Biomarker of Tobacco Carcinogen Exposure

Tobacco use remains a leading cause of preventable disease and death worldwide, primarily due to the complex mixture of thousands of chemicals in tobacco products and smoke, including numerous carcinogens.[1] Among the most dangerous of these are the tobacco-specific nitrosamines (TSNAs), a group of potent carcinogens formed from nicotine and other tobacco alkaloids during the curing, processing, and combustion of tobacco.[2][3][4]

One of the most well-studied and potent TSNAs is 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a systemic lung carcinogen.[1][3][5] Upon entering the body through active smoking, secondhand smoke exposure, or use of smokeless tobacco products, NNK is metabolically reduced to 4-(methylamino)-1-(3-pyridyl)-1-butanol, commonly known as NNAL.[6][7]

NNAL itself is a carcinogen and, critically, possesses a long biological half-life of 10 to 18 days.[8][9] This extended half-life, significantly longer than that of the nicotine metabolite cotinine (half-life of ~16-18 hours), makes NNAL an exceptionally valuable biomarker for assessing cumulative, long-term exposure to a potent tobacco carcinogen, rather than just recent tobacco use.[8][10] Accurate quantification of NNAL in biological fluids is therefore paramount for epidemiological studies, cancer risk assessment, and evaluating the efficacy of tobacco control policies.

Metabolic Pathway of NNK to NNAL

The metabolic conversion of NNK is a critical step in its bioactivation and detoxification. The primary pathway relevant to its use as a biomarker is the carbonyl reduction of NNK to NNAL.

Caption: Metabolic conversion of tobacco alkaloids to the carcinogen NNK and its biomarker NNAL.

The Gold Standard: Isotope Dilution and the Role of NNAL-d3

The accurate measurement of low-concentration analytes like NNAL in complex biological matrices such as urine is fraught with challenges, including sample loss during preparation, matrix-induced ion suppression or enhancement, and instrument variability. To overcome these obstacles, the principle of stable isotope dilution combined with mass spectrometry is the definitive analytical approach.[6]

A stable isotope-labeled internal standard is a version of the target analyte that is chemically identical but has a slightly greater mass due to the substitution of one or more atoms (e.g., Hydrogen, ¹H) with a heavier isotope (e.g., Deuterium, ²H or D).[11] this compound (NNAL-d3) is the ideal internal standard for NNAL quantification.

Causality Behind Using NNAL-d3:

-

Identical Physicochemical Behavior: NNAL-d3 has the same chemical properties as NNAL. It co-elutes during chromatography and experiences virtually identical extraction recovery and ionization efficiency in the mass spectrometer's ion source.[11][12]

-

Correction for Variability: By adding a precise amount of NNAL-d3 to the sample at the very beginning of the workflow, it acts as a tracer that experiences the same procedural variations as the endogenous NNAL.[13] Any loss of the native analyte during extraction or any suppression of its signal in the mass spectrometer will be mirrored by a proportional loss or suppression of the internal standard.

-

Distinguishable by Mass: Despite its identical behavior, the mass spectrometer can easily differentiate NNAL-d3 from NNAL based on their mass-to-charge (m/z) ratio.

-

The Result: The final quantification is based on the ratio of the NNAL signal to the NNAL-d3 signal. This ratio remains constant regardless of sample loss or matrix effects, leading to exceptionally high accuracy and precision in the final measurement.[14]

| Property | NNAL (Analyte) | NNAL-d3 (Internal Standard) |

| Chemical Formula | C₁₀H₁₅N₃O | C₁₀H₁₂D₃N₃O |

| Monoisotopic Mass | 209.1215 g/mol | 212.1402 g/mol |

| Function | Target biomarker for tobacco carcinogen exposure | Internal standard for accurate quantification |

| Key Advantage | High specificity for tobacco exposure; long half-life | Corrects for matrix effects and procedural variability |

A Validated Bioanalytical Workflow for Total NNAL Quantification

The following section details a self-validating, field-proven protocol for the determination of total urinary NNAL, which includes both the free form and its glucuronide conjugates. Measuring the total amount is essential as a significant portion of NNAL is excreted as NNAL-glucuronides, and this total reflects the complete dose of the parent carcinogen, NNK.[6]

Caption: Standardized workflow for quantifying total urinary NNAL using NNAL-d3.

Experimental Protocol: Step-by-Step Methodology

PART A: Sample Preparation and Hydrolysis

-

Objective: To prepare the urine sample and liberate free NNAL from its glucuronidated forms.

-

Materials: Calibrated pipettes, 15 mL polypropylene centrifuge tubes, NNAL-d3 internal standard solution (e.g., 500 pg/mL), 0.1 M phosphate buffer (pH 7), β-glucuronidase enzyme solution.

-

Procedure:

-

Pipette 5.0 mL of the subject's urine into a labeled polypropylene tube.

-

Crucial Step: Add a precise volume (e.g., 50 µL) of the NNAL-d3 internal standard solution to the urine sample. Vortex briefly to mix. This step ensures that the internal standard is present to account for any analyte loss during all subsequent steps.

-

Add 0.5 mL of 2 M sodium potassium phosphate buffer (pH 7) to stabilize the sample pH for optimal enzyme activity.

-

Add 50 µL of β-glucuronidase solution.

-

Securely cap the tubes and incubate them in a water bath or incubator at 37°C for 16-24 hours (overnight).[15] This step cleaves the glucuronide moiety, converting NNAL-glucuronides to free NNAL.

-

PART B: Solid-Phase Extraction (SPE)

-

Objective: To purify and concentrate NNAL and NNAL-d3 from the complex urine matrix.[16]

-

Materials: SPE cartridges (mixed-mode cation exchange or polymeric reversed-phase are common), SPE vacuum manifold, conditioning/wash/elution solvents.

-

Procedure:

-

Cartridge Conditioning: Place SPE cartridges on the manifold. Condition the cartridges by sequentially passing conditioning solvents (e.g., methanol followed by water or buffer) through them. This activates the sorbent for analyte binding.

-

Sample Loading: After incubation, centrifuge the urine samples briefly and load the supernatant onto the conditioned SPE cartridges. Apply a slow, steady vacuum to pass the sample through the sorbent. NNAL and NNAL-d3 will be retained on the solid phase.

-

Wash Steps: Wash the cartridges with a sequence of solvents (e.g., deionized water, then a mild organic solvent). This is a critical self-validating step: the wash solvents are designed to remove salts and endogenous interferences while the analytes of interest (NNAL and NNAL-d3) remain tightly bound to the sorbent.

-

Elution: Place clean collection tubes inside the manifold. Apply a specific elution solvent (e.g., a dichloromethane-based or ammoniated organic solvent) to the cartridges. This solvent disrupts the interaction between the analytes and the sorbent, releasing NNAL and NNAL-d3 into the collection tube.

-

Dry-Down and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase. This step concentrates the sample and ensures compatibility with the LC-MS/MS system.

-

PART C: LC-MS/MS Quantification

-

Objective: To separate the analytes from any remaining matrix components and perform highly selective, sensitive detection and quantification.

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Procedure:

-

Inject a small volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

-

Chromatographic Separation: The sample is passed through an analytical column (typically a C18 column) where NNAL and NNAL-d3 are separated from other molecules based on their chemical properties. They will co-elute and enter the mass spectrometer at a specific retention time.

-

Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode and set to Multiple Reaction Monitoring (MRM).[7] MRM provides two layers of mass filtering for ultimate specificity:

-

The first quadrupole (Q1) is set to isolate the mass of the protonated parent molecule ([M+H]⁺).

-

The parent ion is fragmented in the collision cell (Q2).

-

The third quadrupole (Q3) is set to isolate the mass of a specific, stable fragment ion.

-

-

Data Acquisition: The instrument monitors the specific MRM transitions for both NNAL and NNAL-d3 simultaneously.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Typical Collision Energy (eV) |

| NNAL | 210.1 | 180.1 | ESI+ | ~24 |

| NNAL-d3 | 213.1 | 183.1 | ESI+ | ~24 |

| Table based on representative values.[17] Actual m/z values and collision energies must be optimized for the specific instrument used. |

PART D: Data Analysis

-

Integrate the chromatographic peaks for the NNAL and NNAL-d3 MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = Area (NNAL) / Area (NNAL-d3).

-

Prepare a calibration curve by analyzing a set of standards with known NNAL concentrations and a fixed NNAL-d3 concentration. Plot the PAR against the known concentration of NNAL.

-

Determine the concentration of NNAL in the unknown urine sample by interpolating its PAR onto the linear regression line of the calibration curve. The result is typically reported in pg/mL or ng/mg creatinine to adjust for urine dilution.[18]

Method Validation and Trustworthiness

For data to be considered trustworthy and suitable for regulatory submission or publication in peer-reviewed journals, the entire analytical method must be rigorously validated.[19] As per FDA guidance, validation establishes that the method's performance characteristics are suitable and reliable for their intended application.[20][21] Key validation parameters include:

-

Accuracy: How close the measured value is to the true value.